molecular formula C21H23NO2 B562226 N-Desmethylcarboxy Terbinafine-d7 Methyl Ester CAS No. 1185245-14-0

N-Desmethylcarboxy Terbinafine-d7 Methyl Ester

Cat. No.: B562226
CAS No.: 1185245-14-0
M. Wt: 328.463
InChI Key: PCCGSUPPZURIDM-YPEAPPCBSA-N
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Description

N-Desmethylcarboxy Terbinafine-d7 Methyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C21H23NO2 and its molecular weight is 328.463. The purity is usually 95%.
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Scientific Research Applications

  • A study by Denouël et al. (1995) developed a high-performance liquid chromatographic method for determining terbinafine and its desmethyl metabolite (DMT) in human plasma. This method is crucial for investigating the pharmacokinetics of terbinafine in human studies, including its absorption, distribution, metabolism, and excretion (Denouël, Keller, Schaub, Delaborde, & Humbert, 1995).

  • Bhadoriya et al. (2019) developed an ultra-performance liquid chromatography-tandem mass spectrometry method for determining terbinafine in human plasma. This method is significant for bioequivalence studies in healthy subjects, contributing to the understanding of how different formulations of terbinafine compare in their pharmacokinetic profiles (Bhadoriya, Shah, Shrivastav, Bharwad, & Singhal, 2019).

  • Matysová et al. (2006) developed a reversed-phase HPLC method for simultaneously determining terbinafine and its impurities in pharmaceutical formulations. This method is crucial for ensuring the quality and safety of terbinafine-based medications (Matysová, Solich, Marek, Havlíková, Nováková, & Sícha, 2006).

  • Nemecek et al. (1989) explored terbinafine's effects on platelet-derived growth factor-stimulated aortic smooth muscle cell DNA synthesis in vitro and neointimal proliferation in vivo. This study suggests that terbinafine has potential applications beyond its antifungal properties (Nemecek, St Denny, Van Valen, McCarthy, Handley, & Stütz, 1989).

  • Yamada et al. (2017) studied terbinafine resistance in Trichophyton clinical isolates. This research is important for understanding the mechanisms of antifungal resistance and for developing strategies to overcome it (Yamada, Maeda, Alshahni, Tanaka, Yaguchi, Bontems, Salamin, Fratti, & Monod, 2017).

Properties

IUPAC Name

methyl (E)-7-[(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)methylamino]-2,2-dimethylhept-5-en-3-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c1-21(2,20(23)24-3)14-7-4-8-15-22-16-18-12-9-11-17-10-5-6-13-19(17)18/h4-6,8-13,22H,15-16H2,1-3H3/b8-4+/i5D,6D,9D,10D,11D,12D,13D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCGSUPPZURIDM-YPEAPPCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC=CCNCC1=CC=CC2=CC=CC=C21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])CNC/C=C/C#CC(C)(C)C(=O)OC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661895
Record name Methyl (5E)-2,2-dimethyl-7-({[(~2~H_7_)naphthalen-1-yl]methyl}amino)hept-5-en-3-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185245-14-0
Record name Methyl (5E)-2,2-dimethyl-7-({[(~2~H_7_)naphthalen-1-yl]methyl}amino)hept-5-en-3-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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